3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
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Overview
Description
3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C21H15N5O2S and a molecular weight of 401.45 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthesis of 3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves several steps. One common method includes the cyclocondensation of hydrazine with a carbonyl system . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is formed efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups on the thieno[2,3-c]pyrazole ring .
Scientific Research Applications
3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has a wide range of applications in scientific research. It is used in medicinal chemistry for drug discovery and development due to its unique structure and potential biological activity . In biology, it may be used to study enzyme interactions and cellular pathways . Additionally, this compound has applications in the chemical industry as a building block for synthesizing more complex molecules .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide include other pyrazole derivatives and indole-based compounds . These compounds share structural similarities but may differ in their chemical properties and biological activities .
Properties
Molecular Formula |
C21H15N5O2S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15N5O2S/c1-12-15-11-17(29-21(15)26(25-12)13-7-3-2-4-8-13)19(27)24-23-18-14-9-5-6-10-16(14)22-20(18)28/h2-11,22,28H,1H3 |
InChI Key |
OPQANYBAYCDLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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